molecular formula C22H27N3O5S2 B2923039 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide CAS No. 896676-33-8

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide

Cat. No. B2923039
M. Wt: 477.59
InChI Key: MTPLZTKPXSEEFI-UHFFFAOYSA-N
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Description

Unfortunately, I couldn’t find a specific description for this compound.



Synthesis Analysis

No specific synthesis analysis was found for this compound.



Molecular Structure Analysis

I couldn’t find any specific information on the molecular structure of this compound.



Chemical Reactions Analysis

No specific chemical reactions involving this compound were found.



Physical And Chemical Properties Analysis

There’s no available data on the physical and chemical properties of this compound.


Safety And Hazards

No specific safety and hazard information was found for this compound.


Future Directions

Since there’s no available data on this compound, it’s hard to predict future directions for its research.


Please note that this doesn’t mean the compound is not important or not worth studying. It could simply mean that it hasn’t been widely studied yet, or that the studies are not available in the accessible literature. If you have access to specialized databases or resources, you might be able to find more information. Alternatively, you could consider reaching out to a chemistry professional or academic for more information.


properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S2/c1-5-13-25(14-6-2)32(27,28)16-9-7-15(8-10-16)21(26)24-22-23-19-17(29-3)11-12-18(30-4)20(19)31-22/h7-12H,5-6,13-14H2,1-4H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPLZTKPXSEEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide

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